molecular formula C11H24N2O B7907395 1-(3-Propan-2-yloxypropyl)piperidin-4-amine

1-(3-Propan-2-yloxypropyl)piperidin-4-amine

Cat. No.: B7907395
M. Wt: 200.32 g/mol
InChI Key: RGOOTUUSKYPVEV-UHFFFAOYSA-N
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Description

1-(3-Propan-2-yloxypropyl)piperidin-4-amine is a chemical compound with the molecular formula C11H24N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Propan-2-yloxypropyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with propan-2-yloxypropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Propan-2-yloxypropyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Propan-2-yloxypropyl)piperidin-4-amine has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Propan-2-yloxypropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A basic structure with similar chemical properties.

    Pyrrolidine: Another heterocyclic amine with a five-membered ring.

    Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness: 1-(3-Propan-2-yloxypropyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propan-2-yloxypropyl group provides unique steric and electronic effects, differentiating it from other piperidine derivatives .

Biological Activity

1-(3-Propan-2-yloxypropyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure

The compound features a piperidine ring substituted with a propan-2-yloxy group, which influences its pharmacological properties. Its chemical formula is C_{12}H_{19}N_{2}O, and the molecular weight is approximately 209.29 g/mol.

Synthesis

Synthesis typically involves the alkylation of piperidine derivatives with propan-2-ol under basic conditions, followed by purification through crystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to modulate the activity of serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : In animal models, it has demonstrated efficacy in reducing depressive-like behaviors.
  • Anxiolytic Effects : Studies have shown that it can reduce anxiety levels in stressed animals.
  • Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

In vitro studies have utilized various cell lines to assess the compound's effects on cell viability, proliferation, and apoptosis. Key findings include:

  • Cell Viability : The compound enhances cell survival rates in neuronal cultures exposed to neurotoxic agents.
  • Apoptosis Inhibition : It significantly reduces markers of apoptosis in treated cells.

Study 1: Antidepressant Efficacy

A study conducted on rodents assessed the antidepressant effects of this compound. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects comparable to established SSRIs.

Study 2: Neuroprotection

In a neuroprotection study using SH-SY5Y neuroblastoma cells, the compound was found to significantly reduce cell death induced by oxidative stress. This effect was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntidepressant, anxiolytic, neuroprotectiveModulation of neurotransmitter receptors
Similar Piperidine DerivativeVaries (e.g., analgesic)Opioid receptor agonism

Properties

IUPAC Name

1-(3-propan-2-yloxypropyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-10(2)14-9-3-6-13-7-4-11(12)5-8-13/h10-11H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOOTUUSKYPVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.